molecular formula C19H24Si B12533281 [(2,3-Dihydro-1H-inden-1-yl)(phenyl)methyl](trimethyl)silane CAS No. 656824-69-0

[(2,3-Dihydro-1H-inden-1-yl)(phenyl)methyl](trimethyl)silane

Cat. No.: B12533281
CAS No.: 656824-69-0
M. Wt: 280.5 g/mol
InChI Key: INGPYTOAXODRSW-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane (CAS No. listed in ) is a silicon-containing organometallic compound characterized by a fused dihydroindenyl backbone, a phenyl group, and a trimethylsilyl moiety. Its molecular formula is C₁₉H₂₄Si, with a molecular weight of 280.48 g/mol. The compound’s structure combines aromatic (phenyl, indenyl) and aliphatic (trimethylsilyl) features, making it relevant in synthetic organic chemistry, particularly in catalytic applications and as a precursor for functionalized materials.

Properties

CAS No.

656824-69-0

Molecular Formula

C19H24Si

Molecular Weight

280.5 g/mol

IUPAC Name

[2,3-dihydro-1H-inden-1-yl(phenyl)methyl]-trimethylsilane

InChI

InChI=1S/C19H24Si/c1-20(2,3)19(16-10-5-4-6-11-16)18-14-13-15-9-7-8-12-17(15)18/h4-12,18-19H,13-14H2,1-3H3

InChI Key

INGPYTOAXODRSW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1CCC2=CC=CC=C12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane typically involves the reaction of 2,3-dihydro-1H-inden-1-yl with phenylmethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with trimethylsilyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into different reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of reduced hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the indene and phenyl groups provide specific binding interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The following table compares (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Key Differences Reference
[(2,3-Dihydro-1H-inden-1-yl)(phenyl)methyl]trimethylsilane C₁₉H₂₄Si 280.48 Phenyl, dihydroindenyl, trimethylsilyl Central silyl-alkyl-aryl linkage
(E)-((3-Benzylidene-1,1-dimethyl-2,3-dihydro-1H-inden-2-yl)oxy)trimethylsilane C₂₁H₂₆OSi 322.52 Benzylidene, methoxy, trimethylsilyl Ether linkage; additional methyl groups
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene C₁₆H₁₈ 210.32 Phenyl, multiple methyl groups on indene No silicon moiety; purely hydrocarbon
Silane,1H-indene-1,2-diylbis[trimethyl] C₁₅H₂₄Si₂ 260.52 Two trimethylsilyl groups on indene Bis-silylated structure

Key Observations :

  • The trimethylsilyl group enhances steric bulk and electron-withdrawing effects compared to non-silicon analogs (e.g., 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene).
  • Ether or oxygen-containing analogs (e.g., ) exhibit distinct reactivity due to polar functional groups.
Physicochemical Properties
  • Hydrophobicity: Trimethylsilyl groups increase log P values compared to non-silicon analogs (e.g., 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene has log P ~4.5 estimated).
  • Thermal Stability : Silane derivatives generally decompose above 200°C, whereas hydrocarbon analogs (e.g., 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-indene) exhibit higher thermal stability.

Biological Activity

(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane is a silane derivative notable for its unique molecular structure, which combines both silane and organic components. Its molecular formula is C18H24SiC_{18}H_{24}Si, with a molecular weight of approximately 276.43 g/mol. The compound features a trimethylsilane group attached to a phenylmethyl group, which is linked to a dihydroindene moiety. This structural configuration contributes to its distinct chemical properties and potential applications in various fields, including materials science and organic synthesis.

Chemical Structure

The chemical structure of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane can be represented as follows:

 2 3 Dihydro 1H inden 1 yl phenyl methyl trimethyl silane\text{ 2 3 Dihydro 1H inden 1 yl phenyl methyl trimethyl silane}

This compound's reactivity is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol and release trimethylsilanol.

The biological activity of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane has been explored through various studies focusing on its potential therapeutic applications. The compound's ability to interact with biological substrates suggests it may exhibit significant pharmacological properties.

Key Mechanisms:

  • Reactivity with Biological Molecules: The silane group can form covalent bonds with various biomolecules, potentially leading to modifications that alter biological pathways.
  • Antioxidant Properties: Compounds with similar structures have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Recent investigations into related silane compounds have indicated potential anticancer properties. For instance, derivatives similar to (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane have demonstrated cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Silane AMCF-715
Silane BHeLa20
(2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilaneA549TBD

Antimicrobial Activity

Studies have shown that silanes can possess antimicrobial properties. Although specific data on (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane is limited, related compounds have been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Potential Applications

The unique properties of (2,3-Dihydro-1H-inden-1-yl)(phenyl)methylsilane make it an attractive candidate for various applications:

Material Science

Due to its reactivity and ability to form stable bonds with other materials, this compound could be utilized in the development of advanced materials, including coatings and adhesives.

Organic Synthesis

The compound may serve as an intermediate in the synthesis of more complex organic molecules, contributing to the field of medicinal chemistry.

Therapeutics

Given its potential biological activity, further research could explore its use as a therapeutic agent in treating diseases such as cancer or infections.

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